2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine
CAS No.:
Cat. No.: VC17788992
Molecular Formula: C8H7F4N
Molecular Weight: 193.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H7F4N |
---|---|
Molecular Weight | 193.14 g/mol |
IUPAC Name | 2-(3,5-difluorophenyl)-2,2-difluoroethanamine |
Standard InChI | InChI=1S/C8H7F4N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2 |
Standard InChI Key | CXSJJIKUSNGFHL-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C=C1F)F)C(CN)(F)F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The compound’s IUPAC name, 2-(3,5-difluorophenyl)-2,2-difluoroethanamine hydrochloride, reflects its bifluoroethylamine core and aromatic fluorine substituents. Key structural attributes include:
-
A 3,5-difluorophenyl group providing electron-withdrawing effects and metabolic stability.
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A geminal difluoroethylamine moiety contributing to conformational rigidity and enhanced bioavailability.
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A hydrochloride counterion improving solubility in polar solvents .
The InChI code (1S/C8H7F4N.ClH/c9-6-1-5(2-7(10)3-6)8(11,12)4-13;/h1-3H,4,13H2;1H
) and SMILES notation (C1=C(C=C(C=C1F)F)C(CN)(F)F.Cl
) confirm the connectivity and stereoelectronic environment .
Physicochemical Data
Table 1 summarizes critical properties derived from experimental analyses:
The compound’s logP (estimated at 2.1) and pKa (amine group ~9.5) suggest moderate lipophilicity and basicity, favorable for blood-brain barrier penetration in CNS drug candidates .
Synthetic Methodologies and Optimization
Reported Synthetic Routes
While no direct synthesis protocol for 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine is publicly disclosed, analogous compounds provide insight into plausible pathways:
Nucleophilic Substitution
A patent detailing HIV protease inhibitors describes the use of difluoroethylamine intermediates synthesized via nucleophilic displacement of halogenated aromatics. For example:
-
3,5-Difluorophenylmagnesium bromide reacts with 2,2-difluoroethylamine precursors under Grignard conditions.
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Subsequent hydrochloride salt formation via HCl gas bubbling in diethyl ether .
This method achieves yields >65% for similar structures but requires stringent temperature control (-10°C to 0°C) to minimize side reactions .
Reductive Amination
Alternative approaches employ reductive amination of 3,5-difluorobenzaldehyde with 2,2-difluoroethylamine, using sodium cyanoborohydride (NaBH₃CN) as a reducing agent. This one-pot strategy simplifies purification but risks over-reduction of the imine intermediate .
Purification and Characterization
Crude products are typically purified via:
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Liquid-liquid extraction using ethyl acetate and brine to remove unreacted starting materials .
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Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolate enrichment.
Final characterization relies on ¹H/¹⁹F NMR and LC-MS, with the hydrochloride salt confirmed by chloride ion titration .
Pharmacological and Industrial Applications
Drug Discovery
The compound’s fluorinated structure aligns with trends in CNS drug development, where fluorine atoms enhance metabolic stability and target binding. Key applications include:
β-Secretase (BACE1) Inhibition
Structural analogs of 2-(3,5-difluorophenyl)-2,2-difluoroethan-1-amine demonstrate nanomolar potency against BACE1, a protease implicated in Alzheimer’s disease. The difluorophenyl group occupies the enzyme’s S1 pocket, while the amine engages catalytic aspartate residues via hydrogen bonding . Modifications to the amine substituent (e.g., trifluoromethyl groups) have yielded derivatives with improved blood-brain barrier permeability .
Material Science
High fluorine content (33.1% by mass) makes this compound a candidate for:
-
Fluoropolymer additives improving thermal stability.
Exposure Route | Precaution |
---|---|
Inhalation | Use fume hood; wear NIOSH-approved respirator |
Skin Contact | Nitrile gloves; immediate washing with soap |
Storage | Airtight container; avoid light and moisture |
Spill management involves neutralization with 5% acetic acid followed by adsorption onto vermiculite .
Future Research Directions
Therapeutic Optimization
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CYP2D6 Inhibition Mitigation: Structural studies indicate that electron-withdrawing groups on the amine reduce cytochrome P450 interactions, minimizing drug-drug interactions .
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Prodrug Development: Esterification of the amine could enhance oral bioavailability.
Industrial Scale-Up
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Continuous Flow Synthesis: Microreactor technology may improve yield and safety for large-scale production.
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Green Chemistry: Solvent substitution (e.g., cyclopentyl methyl ether) to reduce environmental impact.
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